molecular formula C20H25N3O3 B5435502 5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid

5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid

Cat. No.: B5435502
M. Wt: 355.4 g/mol
InChI Key: HNYSFCBAEDDBGZ-UHFFFAOYSA-N
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Description

5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid involves multiple stepsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield different products.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

Compared to these compounds, 5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid is unique due to its specific structural features and the presence of both piperidine and pyrrolidine moieties, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-4-5-17-15(11-13)16(19(21-17)20(25)26)12-22-9-6-14(7-10-22)23-8-2-3-18(23)24/h4-5,11,14,21H,2-3,6-10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYSFCBAEDDBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CN3CCC(CC3)N4CCCC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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